Tenoretic

説明

特性

CAS番号 |

73677-19-7 |

|---|---|

分子式 |

C28H33ClN4O7S |

分子量 |

605.1 g/mol |

IUPAC名 |

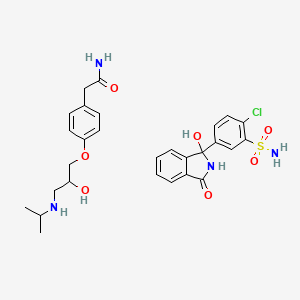

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

InChI |

InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) |

InChIキー |

GEGCOFDJWXJACT-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |

正規SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O |

同義語 |

atenolol - chlortalidone atenolol, chlortalidone drug combinations Igroseles Tenoretic |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tenoretic (Atenolol/Chlorthalidone) in Hypertension

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular and physiological mechanisms by which Tenoretic, a fixed-dose combination of atenolol and chlorthalidone, exerts its antihypertensive effects. It synthesizes data from clinical studies, outlines experimental methodologies, and visualizes the core signaling pathways.

Introduction: A Synergistic Approach to Hypertension

This compound combines two distinct and complementary antihypertensive agents: atenolol, a cardioselective beta-1 adrenergic receptor blocker, and chlorthalidone, a thiazide-like diuretic.[1] This combination therapy is designed to lower blood pressure more effectively than either agent alone, targeting multiple physiological pathways involved in blood pressure regulation.[1][2] The primary indication for this compound is the treatment of hypertension, particularly in patients who may require more than one medication to achieve blood pressure control.[3] Lowering blood pressure with such combination therapies reduces the risk of fatal and non-fatal cardiovascular events, including strokes and myocardial infarctions.[1]

Core Mechanisms of Action

The antihypertensive effect of this compound is the result of the additive actions of its two components.[1]

Atenolol: Cardioselective Beta-1 Adrenergic Blockade

Atenolol is a beta-1-selective adrenergic antagonist.[2][4] Its primary mechanism involves competitively blocking the β-1 adrenergic receptors located predominantly in the heart and vascular smooth muscle.[3][4][5]

-

Cardiac Effects : By blocking these receptors, atenolol antagonizes the effects of catecholamines (e.g., norepinephrine, epinephrine).[4][5] This inhibition leads to:

-

Renal Effects : Beta-1 receptors are also present in the juxtaglomerular cells of the kidney.[5] Atenolol's blockade of these receptors inhibits the release of renin.[2][5] This suppression of the Renin-Angiotensin-Aldosterone System (RAAS) contributes to its antihypertensive effect by reducing the formation of angiotensin II (a potent vasoconstrictor) and decreasing aldosterone-mediated sodium and water retention.[5]

Chlorthalidone: Thiazide-Like Diuretic Action

Chlorthalidone is a long-acting monosulfonamyl diuretic.[2][7] Its primary site of action is the distal convoluted tubule (DCT) of the nephron in the kidney.[8][9]

-

Inhibition of the Na+/Cl- Symporter (NCC) : Chlorthalidone inhibits the reabsorption of sodium (Na+) and chloride (Cl−) ions from the tubular fluid by blocking the NCC.[8][10] This action increases the excretion of sodium, chloride, and consequently, water, leading to diuresis.[6][9]

-

Reduction in Plasma Volume : The initial antihypertensive effect is driven by a reduction in plasma and extracellular fluid volume, which decreases cardiac output.[9][11]

-

Vasodilatory Effects : With long-term use, chlorthalidone is also believed to have direct vasodilatory effects on peripheral blood vessels, which helps to reduce total peripheral resistance.[9][12] The exact mechanism for this is not fully established but may involve inhibition of carbonic anhydrase or alterations in smooth muscle cell ion transport.[12]

Synergistic Interaction

The combination of atenolol and chlorthalidone produces a greater antihypertensive effect than either drug used alone.[2][13] Atenolol mitigates the diuretic-induced renin release that can occur with chlorthalidone monotherapy, while chlorthalidone's volume-depleting effect complements atenolol's reduction in cardiac output.[14]

Signaling Pathways

Atenolol Signaling Pathway

Atenolol acts by blocking the G-protein coupled β-1 adrenergic receptor, thereby inhibiting the downstream cascade that is normally activated by catecholamines.

Caption: Atenolol blocks β1-adrenergic receptor activation.

Chlorthalidone Signaling Pathway

Chlorthalidone's primary target is the Na+/Cl- cotransporter (NCC) in the apical membrane of distal convoluted tubule cells.

Caption: Chlorthalidone inhibits the NCC in the kidney's DCT.

Quantitative Data from Clinical Studies

Clinical trials have consistently demonstrated the efficacy of the atenolol/chlorthalidone combination in lowering blood pressure.

Table 1: Efficacy of Atenolol/Chlorthalidone Combination Therapy vs. Placebo and Monotherapy

| Study / Regimen | N | Duration | Baseline Supine BP (mmHg) | End-of-Treatment Supine BP (mmHg) | Change in Supine BP (mmHg) |

|---|---|---|---|---|---|

| Double-Blind Trial[15] | |||||

| Placebo | 8 | 4 weeks | 150 / 101 | 145 / 93 | -5 / -8 |

| This compound 50 (50/25 mg) | 7 | 4 weeks | 153 / 104 | 137 / 91 | -16 / -13 |

| This compound 100 (100/25 mg) | 9 | 4 weeks | 154 / 102 | 128 / 85 | -26 / -17 |

| Crossover Trial[16] | |||||

| Placebo | 15 | 4 weeks | 155.4 / 103.9 | - | - |

| Atenolol (100 mg) | 15 | 4 weeks | - | 134.6 / 85.8 | -20.8 / -18.1 |

| Chlorthalidone (25 mg) | 15 | 4 weeks | - | 139.5 / 90.1 | -15.9 / -13.8 |

| Combination (100/25 mg) | 15 | 4 weeks | - | 127.7 / 82.5 | -27.7 / -21.4 |

Note: BP = Blood Pressure (Systolic/Diastolic). Data is synthesized from cited studies for comparative purposes.

Table 2: Pharmacokinetic Parameters of Atenolol and Chlorthalidone

| Parameter | Atenolol | Chlorthalidone |

|---|---|---|

| Bioavailability | ~50% (oral)[4][17] | - |

| Peak Plasma Time | 2-4 hours[4][17] | 2-6 hours[8] |

| Protein Binding | 6-16%[17] | ~75% (mainly to erythrocyte carbonic anhydrase)[7][8] |

| Metabolism | Little to no liver metabolism[4][17] | - |

| Elimination Half-life | 6-7 hours (normal renal function)[17][18] | 40-60 hours[7] |

| Excretion | Primarily renal[4][17] | Primarily renal (unchanged)[7] |

Note: Co-administration in a fixed-dose tablet does not significantly interfere with the bioavailability or pharmacokinetics of either drug.[1][18][19]

Experimental Protocols

The evaluation of antihypertensive agents like this compound follows rigorous clinical trial designs to establish efficacy and safety.[20]

Representative Clinical Trial Design: Double-Blind, Randomized, Placebo-Controlled, Parallel-Group Study

This section outlines a typical methodology based on protocols used in hypertension research.[15][20]

-

Objective : To compare the antihypertensive efficacy and safety of a fixed-dose combination of atenolol and chlorthalidone at different strengths against a placebo.

-

Study Design : A randomized, double-blind, parallel-group study.[15]

-

Phase 1: Placebo Lead-in (2-4 weeks) : All eligible patients receive a single-blind placebo to establish baseline blood pressure and ensure compliance.[15]

-

Phase 2: Double-Blind Treatment (4-12 weeks) : Patients are randomly assigned to receive one of the study treatments (e.g., this compound 50, this compound 100, or placebo) once daily.[15]

-

Phase 3: Placebo Washout (1-2 weeks) : A final single-blind placebo period to observe the return of blood pressure towards baseline.[15]

-

-

Patient Population :

-

Inclusion Criteria : Adults (e.g., 18-70 years) with a diagnosis of mild to moderate essential hypertension (e.g., diastolic blood pressure between 95-114 mmHg) after a washout of previous antihypertensive medications.[20]

-

Exclusion Criteria : Secondary hypertension, severe hypertension, history of myocardial infarction or stroke within the last 6 months, significant renal or hepatic impairment, asthma, or known hypersensitivity to beta-blockers or sulfonamides.[20][21]

-

-

Endpoints :

-

Primary Efficacy Endpoint : The change from baseline in trough sitting diastolic and systolic blood pressure at the end of the double-blind treatment phase.[20][22]

-

Secondary Endpoints : Change in heart rate, response rates (percentage of patients achieving a target blood pressure), and assessment of adverse events.[14][23]

-

-

Data Collection and Analysis :

-

Blood pressure and heart rate are measured at standardized times at each visit (e.g., 24 hours post-dose).[13]

-

Adverse events are recorded at each visit through patient interviews and clinical assessment.

-

Statistical analysis is performed using methods such as Analysis of Variance (ANOVA) to compare the changes in blood pressure between treatment groups.[15]

-

Caption: Workflow of a randomized placebo-controlled trial.

Conclusion

This compound offers a dual-pronged approach to hypertension management by combining the cardiac output-reducing and RAAS-suppressing effects of atenolol with the volume-depleting and vasodilatory actions of chlorthalidone.[3] This synergistic mechanism allows for effective 24-hour blood pressure control with a single daily dose.[17] The quantitative data from well-controlled clinical trials confirm the additive antihypertensive effects and establish the clinical utility of this combination therapy. The detailed signaling pathways and experimental protocols outlined in this guide provide a comprehensive framework for understanding and evaluating the pharmacodynamics of this compound in a research and development context.

References

- 1. Atenolol and Chlorthalidone Tablets: Package Insert / Prescribing Info [drugs.com]

- 2. rxmed.com [rxmed.com]

- 3. Articles [globalrx.com]

- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. atenolol/chlorthalidone, this compound: Drug Facts and Side Effects [medicinenet.com]

- 7. droracle.ai [droracle.ai]

- 8. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chlorthalidone: mechanisms of action and effect on cardiovascular events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atenolol and chlorthalidone in combination in the management of older hypertensive patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atenolol and chlorthalidone on blood pressure, heart rate, and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atenolol and chlorthalidone therapy for hypertension: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atenolol and chlorthalidone in combination for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Pharmacokinetics of atenolol in hypertensive subjects with and without co-administration of chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. goodrx.com [goodrx.com]

- 22. fda.gov [fda.gov]

- 23. Antihypertensive effect of atenolol alone or combined with chlorthalidone in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Atenolol and Chlorthalidone Combination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a primary risk factor for cardiovascular diseases, and its management often requires a multi-faceted therapeutic approach. Combination therapy, utilizing drugs with complementary mechanisms of action, is a cornerstone of effective blood pressure control. The fixed-dose combination of atenolol, a cardioselective beta-blocker, and chlorthalidone, a thiazide-like diuretic, has been a widely used and effective treatment for hypertension for decades.[1][2] This combination leverages distinct molecular targets to achieve a synergistic reduction in blood pressure, targeting both cardiac output and peripheral vascular resistance.[3][4]

This technical guide provides an in-depth exploration of the molecular targets of atenolol and chlorthalidone. It details their respective signaling pathways, presents quantitative data on their interactions, outlines relevant experimental protocols, and elucidates the molecular basis for their synergistic efficacy.

Molecular Target of Atenolol: The β1-Adrenergic Receptor

Atenolol is a second-generation, β1-selective adrenergic receptor antagonist, also known as a cardioselective beta-blocker.[5][6] Its primary therapeutic effect in hypertension is mediated by its antagonism of the β1-adrenergic receptor, which is predominantly located in cardiac tissue.[7]

2.1 The β1-Adrenergic Signaling Pathway

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR). Under normal physiological conditions, catecholamines like norepinephrine and epinephrine bind to this receptor, initiating a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[8] Atenolol competitively blocks this pathway.

The key steps are as follows:

-

Agonist Binding: Endogenous catecholamines bind to the β1-adrenergic receptor.

-

G-Protein Activation: The receptor-agonist complex activates the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The α-subunit of Gs activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates critical intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium, which results in enhanced cardiac contractility (positive inotropy) and heart rate (positive chronotropy).[8]

Atenolol, as a competitive antagonist, binds to the β1-receptor but does not activate it, thereby preventing the initiation of this signaling cascade. This leads to decreased heart rate, reduced myocardial contractility, and consequently, a reduction in cardiac output and blood pressure.[5]

2.2 Visualization: Atenolol Signaling Pathway

Caption: Atenolol blocks the β1-adrenergic receptor signaling cascade.

2.3 Quantitative Data: Atenolol-Receptor Interaction

The affinity and selectivity of atenolol for adrenergic receptors have been quantified in numerous studies.

| Parameter | Receptor | Species | Value | Unit | Reference |

| Ki | β1-adrenoceptor | Human | 430 | nM | [9] |

| Ki | β1-adrenoceptor | Human | 170 | nM | [9] |

| Ki | β1-adrenoceptor | Human | 150 | nM | [9] |

| Kd | β1-adrenoceptor | Human | 250 | nM | [10] |

| Kd | β2-adrenoceptor | Human | 1000 | nM | [10] |

| IC50 | β1-adrenoceptor | Human | 210 | nM | [9] |

| IC50 | β1-adrenoceptor | Human | 260 | nM | [9] |

2.4 Experimental Protocol: Radioligand Binding Assay

A common method to determine the binding affinity (Ki) of a drug like atenolol is the competitive radioligand binding assay.

-

Preparation of Membranes: Cell membranes are prepared from tissues or cell lines expressing the target receptor (e.g., HEK293 cells transfected with the human β1-adrenergic receptor).

-

Radioligand Selection: A radiolabeled ligand with high affinity for the receptor is chosen (e.g., [3H]CGP-12177).

-

Assay Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (atenolol).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. The IC50 (the concentration of competitor that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Molecular Target of Chlorthalidone: The Na+-Cl− Cotransporter (NCC)

Chlorthalidone is a thiazide-like diuretic that exerts its antihypertensive and diuretic effects by targeting the Na+-Cl− cotransporter (NCC), also known as SLC12A3.[11][12] This transporter is located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[13]

3.1 Mechanism of NCC Inhibition

The primary function of the NCC is to reabsorb sodium (Na+) and chloride (Cl−) ions from the tubular fluid back into the bloodstream.[11] Chlorthalidone inhibits this process.

-

Binding to NCC: Chlorthalidone binds to an orthosteric site on the NCC transporter.[11]

-

Inhibition of Ion Transport: This binding occludes the ion translocation path, preventing Na+ and Cl− from being reabsorbed from the nephron's lumen.[11][12]

-

Diuresis: The retention of NaCl in the tubular fluid increases the osmotic pressure, leading to increased water retention within the tubule and subsequent excretion in the urine (natriuresis and diuresis).[13]

-

Blood Volume Reduction: The resulting loss of sodium and water from the body leads to a decrease in extracellular fluid and plasma volume, which contributes to a reduction in blood pressure.[4]

-

Vasodilatory Effects: Long-term use of chlorthalidone may also induce vasodilation, further reducing peripheral resistance, although the exact molecular mechanisms are still being investigated.[13]

3.2 Visualization: Chlorthalidone Mechanism of Action

Caption: Chlorthalidone inhibits the NCC in the distal convoluted tubule.

3.3 Quantitative Data: Chlorthalidone-NCC Interaction

Quantitative data for chlorthalidone's direct interaction with NCC is less commonly reported in standard pharmacological databases compared to receptor antagonists. However, its clinical and physiological effects are well-documented.

| Parameter | Description | Value | Unit | Reference |

| Half-life | Elimination half-life | 40 - 60 | hours | [14] |

| Onset of Action | Diuretic effect | ~2.6 | hours | [15] |

| Duration of Action | Diuretic effect | 48 - 72 | hours | [16] |

| Usual Dose | For hypertension | 25 | mg/day | [17] |

3.4 Experimental Protocol: Ion Flux Assay

The inhibitory effect of chlorthalidone on NCC can be measured using ion flux assays, often in heterologous expression systems.

-

Expression System: Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) are engineered to express the human NCC (SLC12A3).

-

Radioisotope Uptake: The cells are incubated in a medium containing a radioactive ion, typically 22Na+.

-

Inhibitor Application: Parallel experiments are conducted in the presence and absence of varying concentrations of chlorthalidone.

-

Measurement: After a defined period, the uptake of 22Na+ is stopped by washing the cells with an ice-cold solution. The intracellular radioactivity is then measured using a gamma counter or scintillation counter.

-

Data Analysis: The rate of 22Na+ uptake is calculated. The inhibitory effect of chlorthalidone is determined by comparing the uptake rates in its presence versus its absence. An IC50 value can be calculated by plotting the percentage of inhibition against the log concentration of chlorthalidone.

Synergistic Action of the Combination

The combination of atenolol and chlorthalidone provides a more potent antihypertensive effect than either agent alone.[2][3] This synergy arises from their complementary mechanisms targeting different components of blood pressure regulation.

-

Atenolol: Primarily reduces cardiac output by decreasing heart rate and contractility.[5] It also inhibits renin release from the kidneys, which dampens the renin-angiotensin-aldosterone system.[8]

-

Chlorthalidone: Primarily reduces blood volume through diuresis and may decrease peripheral resistance through long-term vasodilation.[3][13]

The diuretic action of chlorthalidone can sometimes lead to a reactive increase in renin activity, which could counteract the blood pressure-lowering effect. Atenolol's ability to suppress renin release directly mitigates this compensatory mechanism, leading to a more profound and sustained reduction in blood pressure.

4.1 Visualization: Synergistic Antihypertensive Logic

Caption: Complementary mechanisms of atenolol and chlorthalidone.

4.2 Pharmacokinetic Considerations

Studies have shown that the concomitant administration of chlorthalidone has little to no significant effect on the pharmacokinetics of atenolol.[18] The elimination half-life of atenolol remains approximately 6-7 hours, whether administered alone or in combination.[14][18] This lack of pharmacokinetic interaction simplifies dosing and allows for predictable therapeutic effects from the fixed-dose combination.[19]

4.3 Clinical Efficacy Data

Clinical trials have consistently demonstrated the superior efficacy of the combination therapy.

| Study | Treatment Groups | Key Finding | Reference |

| Bateman DN, et al. (1979) | Placebo, Atenolol (100mg), Chlorthalidone (25mg), Combination | Lying diastolic pressure fall from placebo: Atenolol (-18.1 mmHg), Chlorthalidone (-13.8 mmHg), Combination (-21.4 mmHg). | [20] |

| Backhouse CI, et al. (1985) | Atenolol (50mg), Chlorthalidone (12.5mg), Combination | Significantly lower blood pressures were achieved with the combination than with either component alone in elderly patients. | [1] |

| MacGregor GA, et al. | Atenolol (100mg), Chlorthalidone (25mg), Combination | The combination of atenolol and chlorthalidone was more effective than either drug alone. | [21] |

4.4 Visualization: Clinical Trial Workflow Example

Caption: A randomized, controlled clinical trial workflow.

Conclusion

The efficacy of the atenolol and chlorthalidone combination is firmly rooted in their distinct and complementary actions on well-defined molecular targets. Atenolol provides targeted β1-adrenergic blockade in the heart to reduce cardiac output, while chlorthalidone inhibits the Na+-Cl− cotransporter in the kidney to reduce blood volume. This dual-pronged approach addresses multiple physiological pathways involved in blood pressure regulation, resulting in a synergistic therapeutic effect that has proven highly valuable in the long-term management of hypertension. Understanding these fundamental molecular mechanisms is critical for the rational design and development of future antihypertensive therapies.

References

- 1. Atenolol and chlorthalidone in combination in the management of older hypertensive patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. amberlife.net [amberlife.net]

- 4. Articles [globalrx.com]

- 5. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]

- 8. pharmacyfreak.com [pharmacyfreak.com]

- 9. atenolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 14. Articles [globalrx.com]

- 15. mims.com [mims.com]

- 16. Chlorthalidone Tablets USP 25mg and 50mg [dailymed.nlm.nih.gov]

- 17. medwiki.co.in [medwiki.co.in]

- 18. Pharmacokinetics of atenolol in hypertensive subjects with and without co-administration of chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. Atenolol and chlorthalidone in combination for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Atenolol and chlorthalidone on blood pressure, heart rate, and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Synergistic Antihypertensive Effects of Atenolol and Chlorthalidone: A Technical Guide

Abstract: The combination of atenolol, a cardioselective β-1 adrenergic antagonist, and chlorthalidone, a thiazide-like diuretic, represents a cornerstone in the management of hypertension. Their co-administration produces a synergistic antihypertensive effect that is greater than the additive effects of the individual components. This technical guide elucidates the distinct and complementary mechanisms of action, presents quantitative data from key clinical trials, details relevant experimental protocols, and visualizes the underlying physiological pathways. The synergy is primarily attributed to atenolol's mitigation of the reactive hyperreninemia typically induced by chlorthalidone-mediated diuresis, resulting in a more profound and sustained reduction in blood pressure.

Introduction

Hypertension is a multifactorial condition requiring therapeutic strategies that can address its complex pathophysiology. Combination therapy is often necessary to achieve target blood pressure levels and reduce the risk of cardiovascular events.[1] The pairing of a beta-blocker like atenolol with a diuretic like chlorthalidone is a well-established and effective approach.[2][3] Atenolol primarily reduces cardiac output and inhibits renin release, while chlorthalidone reduces blood volume through diuresis.[4][5] This document provides an in-depth examination of their combined efficacy, supported by clinical data and mechanistic diagrams.

Mechanisms of Action

Atenolol: Cardioselective Beta-Blockade

Atenolol is a second-generation, cardioselective β-1 adrenergic antagonist.[4] Its primary site of action is the β-1 receptors located in cardiac muscle and the juxtaglomerular apparatus of the kidney.[6][7]

-

Cardiac Effects: By blocking catecholamines (e.g., norepinephrine, epinephrine) at cardiac β-1 receptors, atenolol exerts negative chronotropic and inotropic effects. This leads to a reduction in heart rate and myocardial contractility, subsequently decreasing cardiac output and blood pressure.[7][8]

-

Renal Effects: Atenolol blocks β-1 receptors on juxtaglomerular cells, which are responsible for producing renin. This inhibition suppresses the Renin-Angiotensin-Aldosterone System (RAAS), leading to reduced angiotensin II-mediated vasoconstriction and decreased aldosterone-mediated sodium and water retention.[9]

Chlorthalidone: Thiazide-Like Diuretic

Chlorthalidone is a long-acting, thiazide-like diuretic that exerts its primary effect on the kidneys.[10]

-

Renal Effects: It inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[11][12] This action blocks the reabsorption of sodium and chloride ions, leading to increased urinary excretion of water (osmotic diuresis). The resulting decrease in extracellular fluid and plasma volume contributes to a reduction in cardiac output and blood pressure.[5][13]

-

Vascular Effects: While the primary mechanism is diuresis, long-term use of chlorthalidone may also lead to a reduction in peripheral vascular resistance, possibly through direct effects on vascular smooth muscle.[11]

Synergistic Interaction

The combination of atenolol and chlorthalidone produces a greater antihypertensive effect than would be expected from the simple addition of their individual actions.[1][14] This synergy arises from the counter-regulation of physiological feedback loops.

-

Chlorthalidone Action: Induces diuresis, leading to a decrease in plasma volume.

-

Compensatory Response: The reduction in renal perfusion and sodium delivery to the macula densa triggers a compensatory activation of the RAAS, increasing renin secretion. This can lead to vasoconstriction and sodium retention, partially offsetting the diuretic's effect.

-

Atenolol Counter-Action: Atenolol directly blocks β-1 receptors in the juxtaglomerular apparatus, inhibiting this compensatory renin release.[9]

By preventing the diuretic-induced surge in renin, atenolol allows the full blood pressure-lowering effect of chlorthalidone's volume depletion to be realized, resulting in a significant and sustained antihypertensive response.

Quantitative Clinical Data

Multiple clinical trials have demonstrated the superior efficacy of the atenolol-chlorthalidone combination. The data below is summarized from key studies.

Table 1: Comparative Efficacy on Blood Pressure Reduction

This table summarizes the mean reduction in supine blood pressure (mmHg) from baseline across different treatment groups.

| Study / Regimen | Baseline BP (Systolic/Diastolic) | Post-Treatment BP (Systolic/Diastolic) | Mean Reduction (Systolic/Diastolic) |

| Study 1 (15 patients)[14] | |||

| Placebo | 155.4 / 103.9 | - | - |

| Atenolol (100 mg) | - | 134.6 / 85.8 | 20.8 / 18.1 |

| Chlorthalidone (25 mg) | - | 139.5 / 90.1 | 15.9 / 13.8 |

| Combination (100/25 mg) | - | 127.7 / 82.5 | 27.7 / 21.4 |

| Study 2 (24 patients)[15] | |||

| Placebo | 150 / 101 | 145 / 93 | 5 / 8 |

| Combination (50/25 mg) | 153 / 104 | 137 / 91 | 16 / 13 |

| Combination (100/25 mg) | 154 / 102 | 128 / 85 | 26 / 17 |

| Study 3 (27 patients)[9] | |||

| Atenolol alone | 183.6 / 118.7 | 171.3 / 108.9 | 12.3 / 9.8 |

| Combination (Atenolol + Chlorthalidone) | 171.3 / 108.9 | 143.5 / 94.8 | 27.8 / 14.1 (further reduction) |

Table 2: Effects on Hemodynamic and Biochemical Parameters

This table highlights changes in heart rate and plasma renin activity (PRA).

| Parameter | Atenolol Alone | Chlorthalidone Addition | Reference |

| Heart Rate (beats/min) | Decrease from 76.4 to 57.0 | No significant further alteration | [9] |

| Plasma Renin Activity (ng/mL/h) | Decrease from 4.69 to 2.85 | Increase from 2.85 to 3.81 | [9] |

Note: The addition of chlorthalidone partially reverses the PRA suppression by atenolol due to its diuretic effect, but the overall PRA remains lower than with diuretic monotherapy, demonstrating the synergistic mechanism.

Table 3: Common Adverse Reactions

Incidence of common adverse reactions reported in clinical trials with atenolol.[16]

| Adverse Reaction | Incidence (%) |

| Bradycardia | 3% |

| Dizziness | 3% |

| Fatigue | 3% |

| Nausea | 3% |

| Diarrhea | 2% |

| Vertigo | 2% |

Chlorthalidone may be associated with electrolyte disturbances (e.g., hypokalemia, hyponatremia), hyperglycemia, and hyperuricemia.[17][18]

Experimental Protocols

The quantitative data presented is derived from studies employing rigorous clinical trial methodologies. A representative protocol is detailed below.

Representative Study Design: Double-Blind, Crossover, Placebo-Controlled Trial

This design is used to compare the effects of monotherapy versus combination therapy within the same patient, minimizing inter-individual variability.

-

Objective: To assess the hypotensive effect of atenolol (100 mg) and chlorthalidone (25 mg) administered alone and in combination.[14]

-

Patient Population: Hypertensive patients (e.g., 15 individuals) with established high blood pressure readings.

-

Methodology:

-

Washout/Placebo Run-in: A preliminary period (e.g., 4 weeks) where patients receive a placebo to establish a stable baseline blood pressure and ensure compliance.

-

Randomization: Patients are randomly assigned to a sequence of treatment arms.

-

Treatment Periods: Each patient undergoes multiple treatment periods (e.g., 4 weeks each), receiving placebo, atenolol alone, chlorthalidone alone, and the combination therapy.

-

Crossover: Between each treatment period, there is a washout phase to eliminate the effects of the previous drug before the next one is administered.

-

Blinding: Both the patients and the investigators are unaware of the treatment being administered during each period (double-blind) to prevent bias.

-

-

Data Collection: Blood pressure and heart rate are measured at standardized times (e.g., 24 hours post-dose) at the end of each treatment period.[19] Additional measurements under stress conditions (isometric exercise, mental stress) may also be performed.[14]

-

Outcome Measures: The primary endpoint is the change in systolic and diastolic blood pressure compared to placebo and between treatment arms. Secondary endpoints may include changes in heart rate and the incidence of adverse effects.

Pharmacokinetics and Dosing

-

Atenolol: Has a bioavailability of approximately 50% with a plasma half-life of 6 to 7 hours. It is primarily excreted unchanged in the urine.[1][2]

-

Chlorthalidone: Well-absorbed with a prolonged half-life of 40 to 60 hours, which allows for effective once-daily dosing.[2]

-

Interaction: Co-administration of chlorthalidone has been shown to have little to no effect on the pharmacokinetics of atenolol.[20]

-

Dosing: Treatment is typically initiated with a low-dose combination, such as atenolol 50 mg and chlorthalidone 25 mg, taken once daily. If the therapeutic response is not optimal, the dosage can be increased to atenolol 100 mg and chlorthalidone 25 mg.[1][18]

Conclusion

The combination of atenolol and chlorthalidone provides a potent and synergistic antihypertensive effect rooted in well-defined, complementary physiological mechanisms. Atenolol's ability to blunt the compensatory renin-angiotensin-aldosterone system activation induced by chlorthalidone's diuretic action is key to this synergy. Clinical data robustly supports the superior efficacy of the combination therapy over monotherapy in reducing blood pressure. This guide provides the foundational data and mechanistic understanding essential for researchers and drug development professionals working in the field of cardiovascular therapeutics.

References

- 1. drugs.com [drugs.com]

- 2. Articles [globalrx.com]

- 3. medwiki.co.in [medwiki.co.in]

- 4. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chlorthalidone | C14H11ClN2O4S | CID 2732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goodrx.com [goodrx.com]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Atendol? [synapse.patsnap.com]

- 9. Antihypertensive effect of atenolol alone or combined with chlorthalidone in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorthalidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 12. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Atenolol and chlorthalidone in combination for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atenolol and chlorthalidone therapy for hypertension: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Atenolol and chlorthalidone in combination in the management of older hypertensive patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of atenolol in hypertensive subjects with and without co-administration of chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tenoretic in Cardiovascular Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Tenoretic, a combination antihypertensive medication composed of atenolol and chlorthalidone. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. This document delves into the mechanisms of action of the individual components, their synergistic effects, and the quantitative impact on various cardiovascular parameters, supported by data from key clinical studies. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.

Introduction to this compound and its Components

This compound combines the therapeutic effects of two distinct antihypertensive agents: atenolol, a cardioselective beta-1 adrenergic receptor blocker, and chlorthalidone, a thiazide-like diuretic.[1] This combination allows for a multi-faceted approach to blood pressure reduction, targeting different physiological pathways involved in the regulation of cardiovascular hemodynamics.[2] Atenolol primarily reduces cardiac workload, while chlorthalidone decreases blood volume, leading to a potent and sustained antihypertensive effect.[3]

Pharmacodynamic Mechanisms of Action

Atenolol: The Cardioselective Beta-Blocker

Atenolol is a beta-1-selective adrenergic antagonist, meaning it primarily blocks the beta-1 receptors in the heart. This selectivity is dose-dependent and is a key feature of its clinical profile. The primary pharmacodynamic effects of atenolol on the cardiovascular system include:

-

Negative Chronotropic Effect: By blocking beta-1 receptors in the sinoatrial node, atenolol decreases heart rate, both at rest and during exercise.

-

Negative Inotropic Effect: Atenolol reduces myocardial contractility by inhibiting the effects of catecholamines on the heart muscle.

-

Reduced Cardiac Output: The combination of decreased heart rate and contractility leads to a reduction in cardiac output.

-

Inhibition of Renin Release: Atenolol can suppress the release of renin from the juxtaglomerular apparatus in the kidneys, thereby downregulating the renin-angiotensin-aldosterone system (RAAS).

The culmination of these effects is a reduction in blood pressure and myocardial oxygen demand, making atenolol effective in the management of hypertension and angina pectoris.

Chlorthalidone: The Thiazide-Like Diuretic

Chlorthalidone is a long-acting diuretic that exerts its effects on the distal convoluted tubule of the nephron.[4] Its primary mechanism of action involves the inhibition of the sodium-chloride symporter, leading to increased excretion of sodium and water.[4][5] This natriuretic and diuretic effect results in:

-

Reduction in Plasma and Extracellular Fluid Volume: The initial antihypertensive effect of chlorthalidone is largely attributed to a decrease in blood volume.[6]

-

Decreased Cardiac Output: The reduction in plasma volume leads to a temporary decrease in cardiac output.

-

Reduced Total Peripheral Resistance: With chronic use, chlorthalidone leads to a sustained reduction in total peripheral resistance, which is thought to be a major contributor to its long-term antihypertensive efficacy. The exact mechanism for this is not fully elucidated but may involve alterations in vascular smooth muscle ion transport.

Synergistic Effects of Atenolol and Chlorthalidone

The combination of atenolol and chlorthalidone in this compound produces a synergistic antihypertensive effect.[7] Chlorthalidone-induced volume depletion can lead to a reflex activation of the renin-angiotensin-aldosterone system, which would normally counteract the blood pressure-lowering effect. Atenolol, by inhibiting renin release, blunts this compensatory response. Conversely, the initial reduction in cardiac output caused by atenolol can be offset by the reduction in peripheral resistance associated with long-term chlorthalidone use.

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of atenolol, chlorthalidone, and their combination on key cardiovascular parameters as reported in various clinical studies.

Table 1: Effect of Atenolol, Chlorthalidone, and this compound on Blood Pressure

| Treatment | Dosage | Duration | Patient Population | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) | Citation |

| Atenolol | 100 mg/day | 4 weeks | Hypertensive Patients | 20 | 15 | [7] |

| Atenolol | 100 mg/day | 8 weeks | Hypertensive Patients | 27.5 (from 183.6 to 156.1) | 19.8 (from 118.7 to 98.9) | [8] |

| Chlorthalidone | 25 mg/day | 4 weeks | Hypertensive Patients | 15.9 (from 155.4 to 139.5) | 13.8 (from 103.9 to 90.1) | [9] |

| This compound (Atenolol/Chlorthalidone) | 50 mg/25 mg | 4 weeks | Hypertensive Patients | 21 | 13 | [10] |

| This compound (Atenolol/Chlorthalidone) | 100 mg/25 mg | 4 weeks | Hypertensive Patients | 26 (from 154 to 128) | 17 (from 102 to 85) | [11] |

| This compound (Atenolol/Chlorthalidone) | 100 mg/25 mg | 4 weeks | Hypertensive Patients | 27.7 (from 155.4 to 127.7) | 21.4 (from 103.9 to 82.5) | [9] |

Table 2: Hemodynamic Effects of Atenolol

| Parameter | Dosage | Duration | Patient Population | Percentage Change | Citation |

| Heart Rate | 100-200 mg/day | 1 year | Hypertensive Men | ~25% reduction | [12] |

| Cardiac Output (supine) | 100-200 mg/day | 1 year | Hypertensive Men | 16% reduction | [12] |

| Cardiac Output (sitting) | 100-200 mg/day | 1 year | Hypertensive Men | 27% reduction | [12] |

| Total Peripheral Resistance | 100-200 mg/day | 1 year | Hypertensive Men | No significant change | [12] |

| Cardiac Index | 100 mg/day | 8 weeks | Hypertensive Patients | 20-22% reduction | [13] |

| Stroke Index | 100 mg/day | 8 weeks | Hypertensive Patients | 7-11% reduction | [13] |

Table 3: Effects on the Renin-Angiotensin-Aldosterone System

| Treatment | Dosage | Duration | Patient Population | Effect on Plasma Renin Activity (PRA) | Citation |

| Atenolol | 100 mg twice daily | 3 days (inpatient) | Hypertensive Patients | Slight decrease | [7] |

| Chlorthalidone | 100 mg/day | 6 weeks | Hypertensive Patients | Marked increase | [14] |

| Atenolol + Chlorthalidone | 100 mg atenolol added to chlorthalidone | - | Hypertensive Patients | Progressive decrease with higher atenolol doses | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the context of this compound's pharmacodynamics.

Measurement of Hemodynamic Parameters

Objective: To assess the effects of atenolol on blood pressure, heart rate, cardiac output, and peripheral resistance.

Protocol:

-

Patient Selection: Recruit male patients with untreated essential hypertension (WHO stage I).[12]

-

Baseline Measurements:

-

Record oxygen consumption, heart rate, and intra-arterial brachial pressure at rest in both supine and sitting positions.

-

Measure cardiac output using the indicator-dilution technique with Cardiogreen dye.[12]

-

Perform measurements during steady-state exercise on a bicycle ergometer at varying workloads (e.g., 300, 600, and 900 kpm/min).[12]

-

-

Treatment: Administer atenolol (100-200 mg/day) as a monotherapy for a specified period (e.g., 1 year).[12]

-

Follow-up Measurements: Repeat all baseline hemodynamic measurements at the end of the treatment period under the same conditions.

-

Calculation of Total Peripheral Resistance: Calculate total peripheral resistance using the formula: Mean Arterial Pressure / Cardiac Output.

Echocardiographic Assessment of Left Ventricular Function

Objective: To evaluate the impact of atenolol on left ventricular function.

Protocol:

-

Patient Selection: Recruit hypertensive patients with normal left ventricular size and function.[13]

-

Echocardiography Procedure:

-

Utilize a commercially available echocardiograph with a strip-chart recorder.

-

Record M-mode echocardiograms of the left ventricle at the level of the chordae tendineae, guided by two-dimensional echocardiography.

-

Ensure recordings are made at end-expiration.

-

-

Measurements:

-

Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

-

Calculate stroke volume, ejection fraction, and fractional shortening using standard formulae.

-

Cardiac output is determined from the stroke volume and heart rate.[15]

-

-

Study Design:

-

Perform baseline echocardiographic studies after a placebo period (e.g., 4 weeks).

-

Administer atenolol (e.g., 100 mg/day) for a defined duration (e.g., 8 weeks).

-

Repeat echocardiographic studies at specified intervals (e.g., 4 and 8 weeks) during treatment.[13]

-

Assessment of Plasma Renin Activity (PRA)

Objective: To measure the effect of atenolol and chlorthalidone on the renin-angiotensin-aldosterone system.

Protocol:

-

Blood Sample Collection:

-

Collect venous blood samples from patients in a chilled tube containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the samples at a low temperature to separate the plasma.

-

Store plasma samples frozen until analysis.

-

-

Radioimmunoassay (RIA) for Angiotensin I:

-

Quantify PRA by measuring the rate of angiotensin I generation from endogenous renin substrate in the plasma sample.[16]

-

Incubate the plasma at 37°C for a specified time (e.g., 1.5 hours) at an optimal pH (e.g., 5.7) to allow for the enzymatic generation of angiotensin I.[16]

-

Use specific antibodies to angiotensin I in a competitive binding assay with a radiolabeled angiotensin I tracer.

-

Measure the amount of bound radioactivity to determine the concentration of angiotensin I generated.

-

-

Data Expression: Express PRA in nanograms of angiotensin I generated per milliliter of plasma per hour of incubation (ng/mL/hr).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for cardiovascular drug research.

References

- 1. ClinPGx [clinpgx.org]

- 2. Chlorthalidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Evaluation of the antihypertensive effect of atenolol in fixed or free combination with chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Chlortalidone - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 7. Atenolol and chlorthalidone on blood pressure, heart rate, and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive effect of atenolol alone or combined with chlorthalidone in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atenolol and chlorthalidone in combination for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Postmarketing survey of the effects of an atenolol/chlorthalidone combination in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atenolol and chlorthalidone therapy for hypertension: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Haemodynamic long-term effects of a new beta-adrenoceptor blocking drug, atenolol (ICI 66082), in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of atenolol on left ventricular function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antihypertensive mechanism of diuretic treatment with chlorthalidone. Complementary roles of sympathetic axis and sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Cardiac Output by Point-of-Care Transthoracic Echocardiography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Pathways Affected by Tenoretic (Atenolol/Chlorthalidone) Administration

Abstract: Tenoretic, a combination of atenolol and chlorthalidone, is a widely prescribed antihypertensive agent. Its efficacy stems from the synergistic action of its two components, which target distinct yet complementary cellular pathways to achieve a reduction in blood pressure. Atenolol, a cardioselective β-1 adrenergic receptor antagonist, primarily impacts cardiac and renal signaling pathways, while chlorthalidone, a thiazide-like diuretic, acts on ion transport mechanisms within the renal tubules. This document provides an in-depth technical examination of the core cellular and signaling pathways modulated by this compound administration. It includes a summary of quantitative effects, detailed descriptions of representative experimental methodologies, and visual diagrams of the key molecular interactions and workflows to facilitate a comprehensive understanding for research and development professionals.

Section 1: Atenolol and the β-1 Adrenergic Signaling Pathway

Atenolol is a second-generation, cardioselective β-1 adrenergic receptor antagonist.[1] Its primary mechanism of action is the competitive blockade of β-1 receptors, which are predominantly located in the heart and kidneys.[2][3] This blockade inhibits the downstream signaling cascade normally initiated by endogenous catecholamines like epinephrine and norepinephrine.[1]

Core Signaling Pathway

Under normal physiological conditions, catecholamine binding to the β-1 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein, Gs. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[4] The second messenger cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[3] Atenolol competitively binds to the β-1 receptor, preventing catecholamine binding and thereby inhibiting this entire cascade.[1][4]

Downstream Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

β-1 receptors are also present on the juxtaglomerular cells of the kidney. Their stimulation normally promotes the release of renin. By blocking these receptors, atenolol leads to a suppression of renin activity.[5] This reduction in plasma renin activity is a key component of its antihypertensive effect, as it downregulates the entire RAAS cascade, leading to decreased angiotensin II formation and reduced aldosterone secretion.[6][7]

Quantitative Data on Atenolol Administration

The following table summarizes key quantitative effects observed following the administration of atenolol alone in patients with essential hypertension.

| Parameter | Baseline (Placebo) | After Atenolol | Change | Significance | Source |

| Mean Blood Pressure | 131.8 ± 2.88 mmHg | 119.0 ± 4.05 mmHg | ↓ 12.8 mmHg | P < 0.001 | [6] |

| Heart Rate | 76.4 ± 3.58 beats/min | 57.0 ± 2.55 beats/min | ↓ 19.4 beats/min | P < 0.001 | [6] |

| Plasma Renin Activity | 4.69 ± 0.87 ng/ml/h | 2.85 ± 0.68 ng/ml/h | ↓ 1.84 ng/ml/h | P < 0.05 | [6][8] |

| Calf Blood Flow | 9.23 ± 1.39 ml/100g/min | 5.05 ± 0.89 ml/100g/min | ↓ 4.18 ml/100g/min | P < 0.001 | [6] |

Data presented as mean ± standard error of the mean (s.e. mean).

Representative Experimental Protocols

Protocol 1: Assessing β-Adrenoceptor Binding Affinity

-

Objective: To determine the binding affinity (Kd) of atenolol for β-1 and β-2 adrenergic receptors.

-

Methodology: A competitive radioligand binding assay is employed. Membranes are prepared from cell lines stably expressing human β-1 or β-2 adrenergic receptors. These membranes are incubated with a constant concentration of a high-affinity radioligand (e.g., ³H-dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (atenolol). After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting. The concentration of atenolol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kd) is then calculated using the Cheng-Prusoff equation.

-

Expected Outcome: Atenolol demonstrates a significantly higher affinity (lower Kd value) for β-1 receptors compared to β-2 receptors, confirming its cardioselectivity.[9]

Protocol 2: Measurement of Plasma Renin Activity (PRA)

-

Objective: To quantify the effect of atenolol on the rate of renin-catalyzed angiotensin I generation in plasma.

-

Methodology: Blood samples are collected from subjects at baseline and after a period of atenolol administration. Plasma is separated and incubated at 37°C for a specified time (e.g., 1-3 hours) in the presence of angiotensinase inhibitors to prevent the degradation of angiotensin I. A parallel sample is kept at 4°C to measure baseline angiotensin I. The amount of angiotensin I generated during incubation is quantified using a radioimmunoassay (RIA) or ELISA. PRA is expressed as the mass of angiotensin I generated per unit volume of plasma per hour of incubation (e.g., ng/mL/h).[6][8]

Section 2: Chlorthalidone and Renal Ion Transport Pathways

Chlorthalidone is a long-acting, monosulfonamyl, thiazide-like diuretic.[5] Its primary site of action is the distal convoluted tubule (DCT) in the kidney nephron, where it inhibits the Na+/Cl- cotransporter (NCC).[10][11]

Core Pathway: NCC Inhibition

The NCC, encoded by the SLC12A3 gene, is an electroneutral symporter located on the apical membrane of DCT cells. It is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride load from the tubular fluid back into the body.[12] Chlorthalidone binds to an orthosteric site on the NCC, occluding the ion translocation pathway and preventing the reabsorption of Na+ and Cl-.[13][14] This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, resulting in diuresis and a reduction in extracellular fluid and plasma volume.

Regulatory Pathway: WNK-SPAK Kinase Cascade

The activity of the NCC is tightly regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK).[15] Under conditions like low intracellular chloride, WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates specific threonine and serine residues on the N-terminus of the NCC.[12] This phosphorylation is a prerequisite for NCC activation and its trafficking to the apical membrane. While chlorthalidone does not directly interact with the WNK-SPAK pathway, this cascade represents the primary upstream regulatory mechanism controlling the target of the drug.

Secondary Mechanisms and Effects on Electrolytes

Beyond NCC inhibition, chlorthalidone also inhibits carbonic anhydrase, which may contribute to its diuretic and cardiovascular effects.[16] A significant consequence of its mechanism is the alteration of electrolyte homeostasis. The increased delivery of sodium to the distal nephron promotes potassium and hydrogen ion secretion, leading to potential hypokalemia and metabolic alkalosis.[17][18] It also increases urinary magnesium excretion while paradoxically decreasing calcium excretion.[19]

Quantitative Data on Chlorthalidone Administration

The following table summarizes the risk of electrolyte abnormalities associated with chlorthalidone use compared to hydrochlorothiazide in older adults.

| Adverse Event | Comparison | Adjusted Hazard Ratio (95% CI) | Significance | Source |

| Hospitalization with Hypokalemia | Chlorthalidone vs. Hydrochlorothiazide | 3.06 (2.04 to 4.58) | P < 0.001 | [20] |

| Hospitalization with Hyponatremia | Chlorthalidone vs. Hydrochlorothiazide | 1.68 (1.24 to 2.28) | P < 0.001 | [20] |

| Hypokalemia Incidence | Chlorthalidone-treated patients | 6.3% | - | [21] |

| Hypokalemia Incidence | Hydrochlorothiazide-treated patients | 1.9% | - | [21] |

Representative Experimental Protocols

Protocol 3: Cell-Based Chloride Influx Assay for NCC Activity

-

Objective: To measure the ion transport activity of the NCC and its inhibition by chlorthalidone in a cellular context.

-

Methodology: A stable HEK293 cell line is engineered to co-express human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP). NCC-mediated chloride influx into the cell quenches the YFP fluorescence. Cells are first incubated in a hypotonic, chloride-free buffer to activate the endogenous WNK-SPAK pathway, thus stimulating NCC. The assay is initiated by adding a chloride-containing solution with or without various concentrations of chlorthalidone. The rate of YFP fluorescence quenching is measured over time using a fluorescence plate reader.

-

Expected Outcome: A robust, NCC-dependent chloride influx is observed, which is dose-dependently inhibited by chlorthalidone.[22] This allows for the determination of the drug's inhibitory potency (IC50) in a functional cellular system.

Section 3: Integrated Cellular Effects of this compound

The combination of atenolol and chlorthalidone in this compound produces additive antihypertensive effects through distinct mechanisms.[5] Atenolol reduces cardiac output and inhibits the RAAS, while chlorthalidone reduces plasma volume via diuresis.

Combined Impact on RAAS and Hemodynamics

The two components have opposing effects on plasma renin activity. Atenolol suppresses renin release, whereas chlorthalidone stimulates it as a compensatory response to volume depletion.[6][7] When administered together, the net effect can be a blunting of the diuretic-induced rise in renin, potentially leading to a more pronounced and sustained antihypertensive effect.[6][8]

Quantitative Data on Combined Administration

The following table details the hemodynamic and RAAS effects when chlorthalidone is added to ongoing atenolol therapy.

| Parameter | Atenolol Alone | Atenolol + Chlorthalidone | Change | Significance | Source |

| Mean Blood Pressure | 119.0 ± 4.05 mmHg | 105.9 ± 4.12 mmHg | ↓ 13.1 mmHg | P < 0.001 | [6][8] |

| Plasma Renin Activity | 2.85 ± 0.68 ng/ml/h | 3.81 ± 0.98 ng/ml/h | ↑ 0.96 ng/ml/h | P < 0.05 | [6][8] |

Data presented as mean ± standard error of the mean (s.e. mean).

Conclusion

The administration of this compound modulates multiple, distinct cellular pathways to achieve effective blood pressure control. Atenolol acts primarily by antagonizing the β-1 adrenergic receptor signaling cascade in the heart and kidneys, leading to reduced cardiac output and suppression of the renin-angiotensin-aldosterone system. Concurrently, chlorthalidone inhibits the Na+/Cl- cotransporter in the distal convoluted tubule, promoting diuresis and reducing plasma volume. The interplay between these mechanisms, particularly the opposing influences on plasma renin activity, results in a potent and synergistic antihypertensive effect. A thorough understanding of these pathways is critical for the continued development of targeted cardiovascular therapeutics.

References

- 1. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. goodrx.com [goodrx.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Atendol? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. Antihypertensive effect of atenolol alone or combined with chlorthalidone in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atenolol and chlorthalidone on blood pressure, heart rate, and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Chlortalidone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differences in Chlorthalidone's Mechanism of Action vs Hydrochlorothiazide and Its Clinical Relevance [ebmconsult.com]

- 17. droracle.ai [droracle.ai]

- 18. drugs.com [drugs.com]

- 19. What is the mechanism of Chlorthalidone? [synapse.patsnap.com]

- 20. Chlorthalidone associated with electrolyte abnormalities in older hypertensive patients | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]

- 21. Chlorthalidone use linked to higher hypokalemia rates than hydrochlorothiazide: JAMA [medicaldialogues.in]

- 22. researchgate.net [researchgate.net]

Tenoretic's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of Tenoretic, a fixed-dose combination of the cardioselective beta-blocker atenolol and the thiazide-like diuretic chlorthalidone, on the renin-angiotensin-aldosterone system (RAAS). The dual mechanisms of its components result in a nuanced modulation of the RAAS, a critical pathway in blood pressure regulation and cardiovascular homeostasis. Atenolol directly suppresses renin secretion, leading to a downstream reduction in angiotensin II and aldosterone. Conversely, chlorthalidone induces a compensatory activation of the RAAS due to volume and sodium depletion. The co-administration of these agents in this compound results in a blunting of the diuretic-induced renin increase, contributing to its antihypertensive efficacy. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the pertinent physiological and experimental pathways.

Introduction

The renin-angiotensin-aldosterone system is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension. This compound, combining the distinct actions of atenolol and chlorthalidone, offers a multi-faceted approach to blood pressure control by interacting with the RAAS at different points. Understanding the intricate effects of this combination therapy on the components of the RAAS is paramount for researchers and clinicians in the fields of cardiovascular pharmacology and drug development.

Mechanism of Action of this compound Components on the RAAS

Atenolol: Suppression of Renin Release

Atenolol is a cardioselective β1-adrenergic receptor antagonist. The β1-adrenergic receptors are located in various tissues, including the juxtaglomerular cells of the kidney. Stimulation of these receptors by catecholamines normally leads to the release of renin. By blocking these receptors, atenolol directly inhibits the release of renin from the juxtaglomerular apparatus. This reduction in plasma renin activity (PRA) leads to a subsequent decrease in the production of angiotensin II, a potent vasoconstrictor, and a reduction in the secretion of aldosterone, a hormone that promotes sodium and water retention.[1]

Chlorthalidone: Stimulation of the RAAS

Chlorthalidone is a long-acting thiazide-like diuretic that inhibits the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water. The resulting decrease in plasma volume and renal blood flow, as well as the reduction in sodium delivery to the macula densa, serves as a stimulus for the juxtaglomerular cells to increase renin secretion. This leads to an elevation in plasma renin activity, and consequently, increased levels of angiotensin II and aldosterone, which is a counter-regulatory mechanism to the diuretic-induced volume depletion.[2]

The Combined Effect of this compound

The co-administration of atenolol and chlorthalidone in this compound results in a synergistic antihypertensive effect with a complex interplay on the RAAS. The atenolol component counteracts the chlorthalidone-induced increase in plasma renin activity.[3] This blunting of the reactive hyperreninemia is a key aspect of the combination's efficacy, as it mitigates the compensatory vasoconstriction and sodium retention that would otherwise be triggered by the diuretic alone. The net effect is a more pronounced and sustained reduction in blood pressure.

Quantitative Effects on RAAS Components

The following tables summarize the quantitative data from clinical studies investigating the effects of atenolol and the combination of atenolol and chlorthalidone on key components of the renin-angiotensin-aldosterone system.

Table 1: Effect of Atenolol Monotherapy on RAAS Components in Hypertensive Patients

| Parameter | Baseline (Mean ± SE) | After Atenolol Treatment (Mean ± SE) | Percentage Change | p-value | Reference |

| Plasma Renin Activity (ng/mL/h) | 4.69 ± 0.87 | 2.85 ± 0.68 | -39.2% | < 0.05 | [3] |

| Plasma Aldosterone (pmol/L) | 189 (138–357) | 136 (97–269) | -28.0% | < 0.001 | [4] |

*Median (25th–75th percentiles)

Table 2: Effect of Atenolol and Chlorthalidone Combination Therapy on Plasma Renin Activity in Hypertensive Patients

| Treatment | Baseline PRA (ng/mL/h) (Mean ± SE) | Post-treatment PRA (ng/mL/h) (Mean ± SE) | p-value | Reference |

| Atenolol | 4.69 ± 0.87 | 2.85 ± 0.68 | < 0.05 | [3] |

| Chlorthalidone added to Atenolol | 2.85 ± 0.68 | 3.81 ± 0.98 | < 0.05 | [3] |

Note: Data on Angiotensin II and Aldosterone levels for the combination therapy from a single comprehensive clinical trial are limited in the reviewed literature.

Experimental Protocols

The following sections outline representative methodologies for the measurement of RAAS components, synthesized from various sources. It is important to note that specific protocols may vary between laboratories and clinical trials.

Measurement of Plasma Renin Activity (PRA)

Principle: PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in plasma. The generated angiotensin I is then quantified using a competitive radioimmunoassay (RIA) or other immunoassay methods.[5]

Protocol Outline (based on Radioimmunoassay):

-

Blood Collection: Whole blood is collected in chilled EDTA tubes to inhibit angiotensinase activity. Plasma is separated by centrifugation at 4°C.

-

Incubation: Plasma samples are divided into two aliquots. One aliquot is incubated at 37°C for a specified time (e.g., 1-3 hours) to allow for the enzymatic generation of angiotensin I by renin. The second aliquot is kept at 4°C to serve as a blank, measuring any pre-existing angiotensin I.

-

Radioimmunoassay:

-

Standard Curve: A standard curve is prepared using known concentrations of unlabeled angiotensin I.

-

Competitive Binding: A fixed amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) and a specific anti-angiotensin I antibody are added to the standards and the plasma samples (both 37°C and 4°C incubations). The unlabeled angiotensin I in the samples and standards competes with the radiolabeled angiotensin I for binding to the antibody.

-

Separation: The antibody-bound angiotensin I is separated from the free angiotensin I, often using a second antibody or charcoal dextran.

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

-

Calculation: The concentration of angiotensin I in the plasma samples is determined by comparing the measured radioactivity to the standard curve. The PRA is then calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I generated per mL of plasma per hour (ng/mL/h).

Measurement of Plasma Angiotensin II

Principle: Plasma angiotensin II is typically measured using a competitive radioimmunoassay (RIA) following extraction and purification from plasma to remove interfering substances.

Protocol Outline (based on Radioimmunoassay):

-

Blood Collection and Extraction: Blood is collected in chilled tubes containing a cocktail of enzyme inhibitors (e.g., EDTA, pepstatin, and 1,10-phenanthroline) to prevent the degradation of angiotensin II. Angiotensin II is then extracted from the plasma, often using solid-phase extraction cartridges (e.g., C18 Sep-Pak).

-

Radioimmunoassay:

-

Standard Curve: A standard curve is generated using known amounts of synthetic angiotensin II.

-

Competitive Binding: A specific anti-angiotensin II antibody and a radiolabeled angiotensin II tracer (e.g., ¹²⁵I-angiotensin II) are added to the standards and the extracted patient samples.

-

Incubation: The mixture is incubated to allow for competitive binding.

-

Separation: The antibody-bound and free angiotensin II are separated.

-

Detection: The radioactivity of the bound fraction is quantified.

-

-

Calculation: The concentration of angiotensin II in the samples is determined from the standard curve and is typically expressed in pg/mL.

Measurement of Plasma Aldosterone

Principle: Plasma aldosterone can be measured by various methods, including radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is increasingly preferred due to its higher specificity and accuracy.[6]

Protocol Outline (based on LC-MS/MS):

-

Sample Preparation:

-

An internal standard (e.g., a deuterated form of aldosterone) is added to the plasma sample.

-

Aldosterone is extracted from the plasma using a liquid-liquid extraction or solid-phase extraction method.

-

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The aldosterone is separated from other plasma components based on its physicochemical properties as it passes through the chromatography column.

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The aldosterone molecules are ionized, and specific precursor ions are selected.

-

These precursor ions are fragmented, and specific product ions are detected.

-

-

Quantification: The concentration of aldosterone in the sample is determined by comparing the ratio of the signal from the native aldosterone to the signal from the internal standard against a calibration curve prepared with known concentrations of aldosterone. The results are typically reported in ng/dL or pmol/L.

Visualizations

Signaling Pathways

Caption: The Renin-Angiotensin-Aldosterone System and points of intervention by this compound.

Experimental Workflow

Caption: A generalized workflow for a clinical study on this compound's RAAS effects.

Discussion and Conclusion

The combination of atenolol and chlorthalidone in this compound provides a potent antihypertensive effect that is, in part, attributable to its multifaceted interaction with the renin-angiotensin-aldosterone system. Atenolol's direct inhibition of renin release effectively counteracts the reactive hyperreninemia induced by chlorthalidone's diuretic action. This synergistic relationship leads to a more significant and sustained reduction in blood pressure than would be achieved with either agent alone.

The quantitative data presented in this guide, although limited for the combination therapy concerning all RAAS components, clearly demonstrates the opposing effects of the individual agents on plasma renin activity. Further research with comprehensive measurements of angiotensin II and aldosterone following this compound administration would provide a more complete understanding of its pharmacodynamic profile.

The detailed experimental protocols for measuring PRA, angiotensin II, and aldosterone serve as a valuable resource for researchers designing and conducting studies in this area. The choice of assay, particularly the increasing use of LC-MS/MS for its superior specificity, is a critical consideration for obtaining reliable and accurate data.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. Atenolol and chlorthalidone on blood pressure, heart rate, and plasma renin activity in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive effect of atenolol alone or combined with chlorthalidone in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of atenolol in hypertensive subjects with and without co-administration of chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. academic.oup.com [academic.oup.com]

Preclinical Efficacy of Tenoretic (Atenolol/Chlorthalidone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the efficacy of Tenoretic, a combination antihypertensive agent composed of atenolol, a beta-1 selective adrenergic antagonist, and chlorthalidone, a thiazide-like diuretic. The synergistic action of these two compounds offers a potent therapeutic strategy for the management of hypertension. This document summarizes key preclinical findings, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in this area.

Core Mechanisms of Action

This compound leverages the distinct and complementary mechanisms of its two active components to achieve significant blood pressure reduction.

Atenolol: As a cardioselective beta-blocker, atenolol competitively inhibits beta-1 adrenergic receptors, primarily located in the heart muscle. This blockade results in a decrease in heart rate, myocardial contractility, and cardiac output.[1][2] Furthermore, atenolol suppresses the release of renin from the kidneys, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[3][4]

Chlorthalidone: This thiazide-like diuretic acts on the distal convoluted tubule of the nephron to inhibit the sodium-chloride symporter.[5][6] This action leads to increased excretion of sodium and water, thereby reducing extracellular fluid volume and plasma volume, which in turn lowers blood pressure.[5][6]

The combination of a beta-blocker and a diuretic has been shown to have an additive, and in some cases synergistic, antihypertensive effect.[7][8][9] The diuretic-induced volume depletion can lead to a reflex activation of the RAAS, which is effectively counteracted by the renin-suppressing activity of the beta-blocker.

Preclinical Efficacy Data

While direct preclinical studies on the fixed-dose combination of atenolol and chlorthalidone are limited in publicly available literature, a substantial body of evidence exists for the individual components in various animal models of hypertension. These studies provide a strong foundation for understanding the combined efficacy of this compound.

Animal Models in Hypertension Research

A variety of animal models are utilized to study hypertension and evaluate the efficacy of antihypertensive agents. Commonly used models include:

-

Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[8]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model represents a form of salt-sensitive hypertension.

-

Renal Artery Ligation (Goldblatt) Models: These models mimic renovascular hypertension.

Blood pressure in these animal models can be measured using both invasive (radiotelemetry) and non-invasive (tail-cuff) methods.[10][11][12][13][14]

Quantitative Efficacy Data

The following tables summarize the preclinical efficacy data for atenolol and chlorthalidone as individual agents in established animal models of hypertension.

Table 1: Preclinical Efficacy of Atenolol in Hypertensive Animal Models